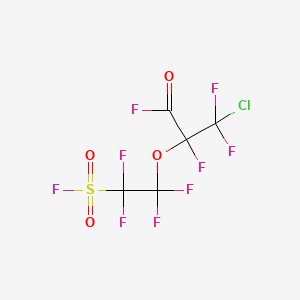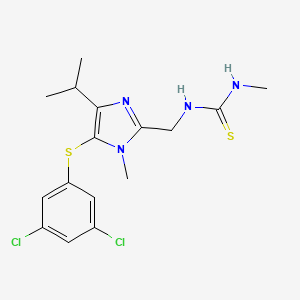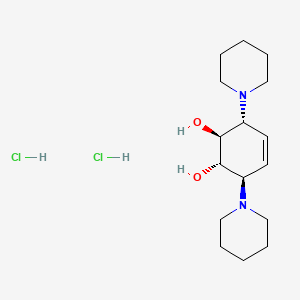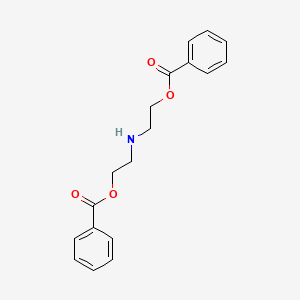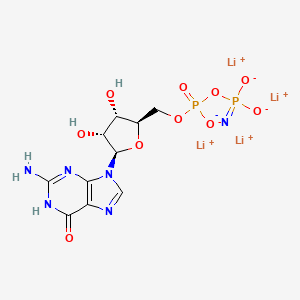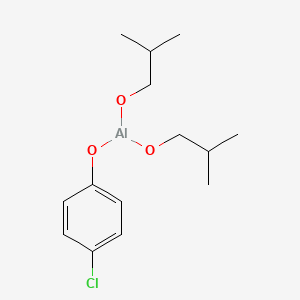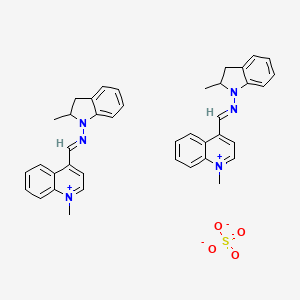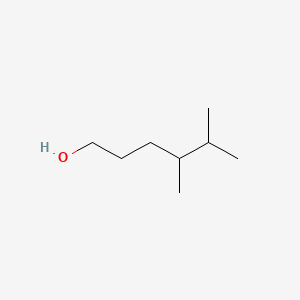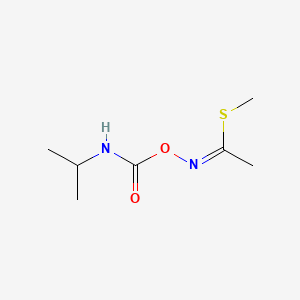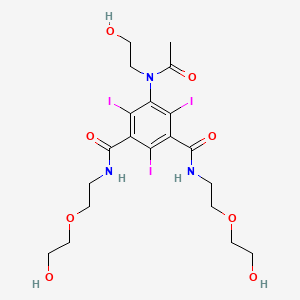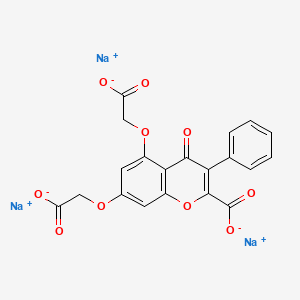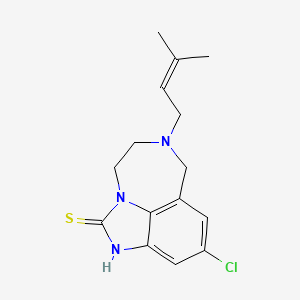
9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The initial step involves the cyclization of appropriate diamines with aldehydes or ketones to form the imidazole ring.
Introduction of the Benzodiazepine Core: The imidazole intermediate is then reacted with ortho-substituted benzyl halides under basic conditions to form the benzodiazepine core.
Chlorination: The chloro substituent is introduced via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Thione Formation: The final step involves the conversion of the carbonyl group to a thione using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Corresponding substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on biological systems. Its structural similarity to other benzodiazepines suggests that it may interact with neurotransmitter receptors, making it a candidate for studying the mechanisms of action of psychoactive drugs.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Research is ongoing to determine its efficacy and safety in treating neurological disorders, anxiety, and other conditions. Its unique structure may offer advantages over existing benzodiazepines, such as improved selectivity or reduced side effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and structural features make it a versatile compound for various industrial applications.
Mecanismo De Acción
The mechanism of action of 9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione is believed to involve interaction with neurotransmitter receptors in the central nervous system. Specifically, it may bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.
Lorazepam: Another benzodiazepine with similar therapeutic uses but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.
Uniqueness
9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione is unique due to its specific structural features, such as the chloro substituent and thione group These features may confer distinct chemical reactivity and biological activity compared to other benzodiazepines
Propiedades
Número CAS |
162929-97-7 |
|---|---|
Fórmula molecular |
C15H18ClN3S |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
6-chloro-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione |
InChI |
InChI=1S/C15H18ClN3S/c1-10(2)3-4-18-5-6-19-14-11(9-18)7-12(16)8-13(14)17-15(19)20/h3,7-8H,4-6,9H2,1-2H3,(H,17,20) |
Clave InChI |
WWDDVHKGODLBDC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCN1CCN2C3=C(C1)C=C(C=C3NC2=S)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


